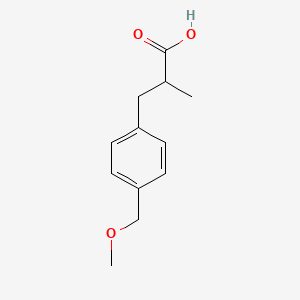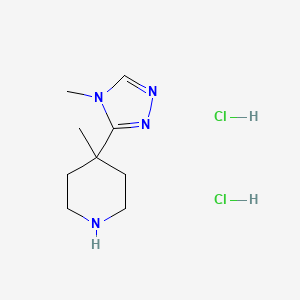
4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is a synthetic organic compound that features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety. This can be achieved through nucleophilic substitution reactions where the triazole acts as a nucleophile.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole ring.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its triazole moiety is known for its bioactivity, and the compound could be explored for its potential as a therapeutic agent.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-4H-1,2,4-triazole
- 4-methylpiperidine
- 1,2,4-triazole derivatives
Uniqueness
What sets 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride apart is the combination of the triazole and piperidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H18Cl2N4 |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
4-methyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-9(3-5-10-6-4-9)8-12-11-7-13(8)2;;/h7,10H,3-6H2,1-2H3;2*1H |
Clé InChI |
FEGZRCODPRMNIG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCC1)C2=NN=CN2C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


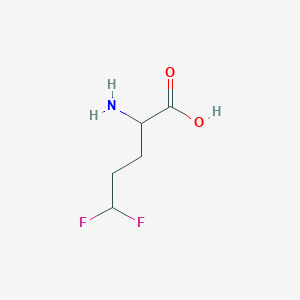
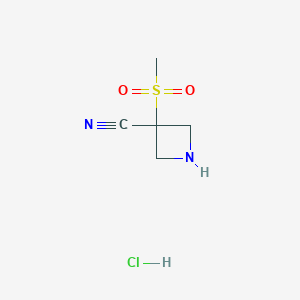
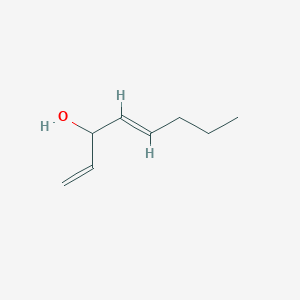

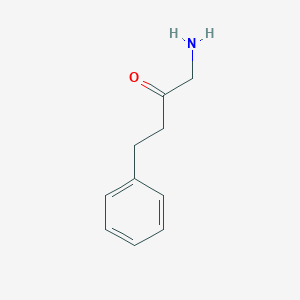
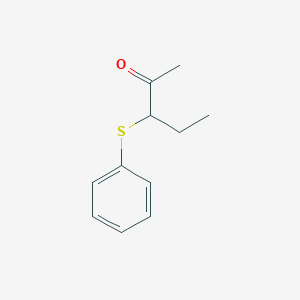
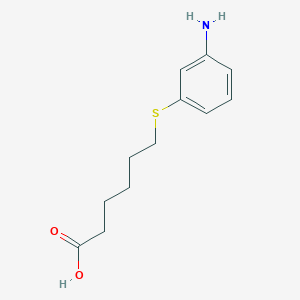
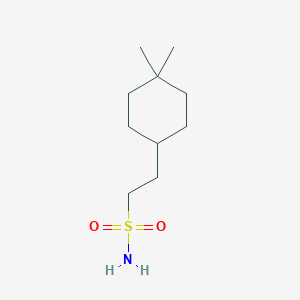
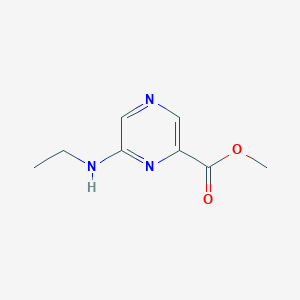
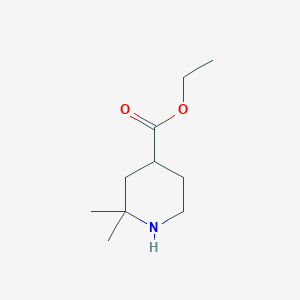
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
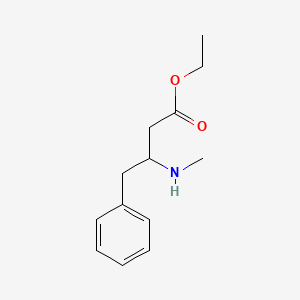
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
